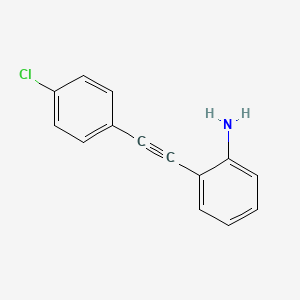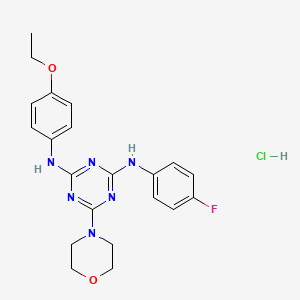
N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains two phenyl rings, one with an ethoxy group attached and the other with a fluorine atom. It also has a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this triazine ring is a morpholino group, which is a six-membered ring containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethoxy group could be introduced via a Williamson ether synthesis, and the fluorine atom could be introduced via electrophilic aromatic substitution . The triazine ring could potentially be synthesized via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the nitrogen atoms in the triazine ring and the morpholino ring would likely result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the electron-rich nitrogen atoms and the electron-withdrawing fluorine atom. The ethoxy group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups and the ability to form hydrogen bonds could make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is part of a class of compounds that have been synthesized for various purposes, including the exploration of their biological activities and physical properties. For instance, derivatives of pyrimidine linked with morpholinophenyl have been prepared and their structures confirmed through spectral data, highlighting the chemical versatility of these compounds. These derivatives have shown significant larvicidal activity, indicating potential applications in pest control (Gorle et al., 2016).
Biological Activities
The compound belongs to a broader category of molecules that have been investigated for their biological activities. For example, certain 1,3,5-triazine derivatives have been evaluated for their antimicrobial properties, demonstrating effectiveness against various microorganisms. This suggests that N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride could have potential uses in the development of new antimicrobial agents (Bektaş et al., 2010).
Material Science Applications
In the field of material science, triazine derivatives, including those similar in structure to N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride, have been used as components in the fabrication of organic light-emitting diodes (OLEDs). These compounds have contributed to improving the driving voltages, power conversion efficiencies, and operational stability of OLEDs, showcasing their importance in the development of advanced electronic devices (Matsushima et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-N-(4-ethoxyphenyl)-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2.ClH/c1-2-30-18-9-7-17(8-10-18)24-20-25-19(23-16-5-3-15(22)4-6-16)26-21(27-20)28-11-13-29-14-12-28;/h3-10H,2,11-14H2,1H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNWAHJLEVFDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2710921.png)
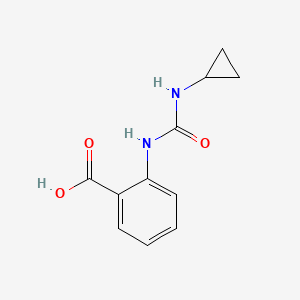
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-({[2-(dimethylamino)ethyl]amino}methylene)malonamide](/img/structure/B2710923.png)
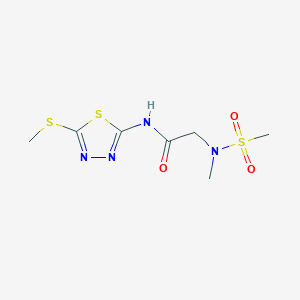
![Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2710927.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2710929.png)
![N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2710930.png)
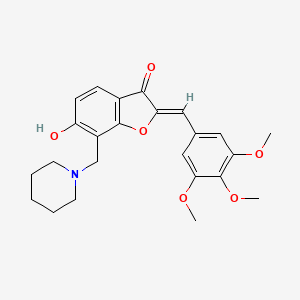
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acetamide](/img/structure/B2710934.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2710935.png)
![9-(3-chlorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2710937.png)
![1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2710940.png)

